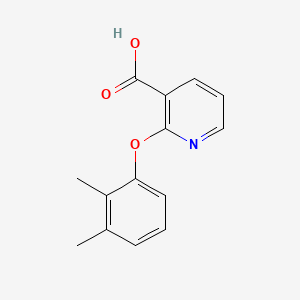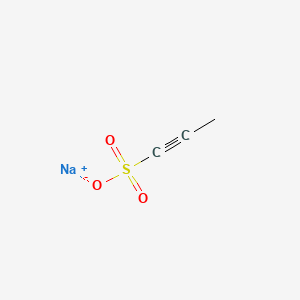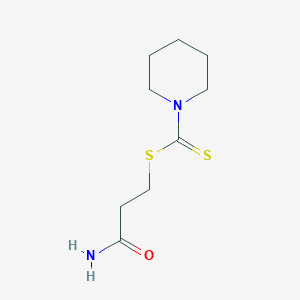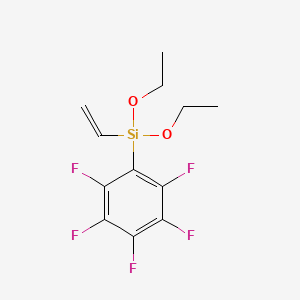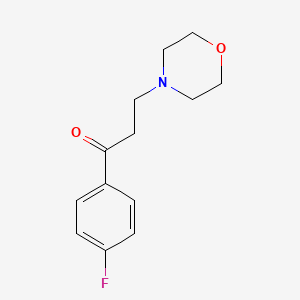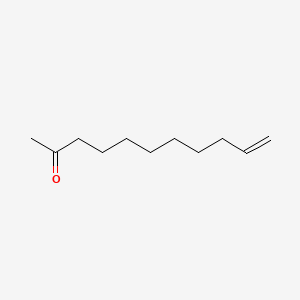
10-Undecen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Undecen-2-one: is an organic compound with the molecular formula C11H20O . It belongs to the class of ketones, characterized by a carbonyl group bonded to two carbon atoms. This compound is also known by its IUPAC name, undec-10-en-2-one .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
10-Undecen-2-one can be synthesized through various methods. One common synthetic route involves the oxidation of 10-undecen-1-ol . This reaction typically uses oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic processes. The hydroformylation of 1-decene followed by oxidation is a widely used method. This process involves the addition of a formyl group to the double bond of 1-decene, followed by oxidation to form the ketone .
Analyse Chemischer Reaktionen
Types of Reactions
10-Undecen-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction of the carbonyl group can yield secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like Grignard reagents or amines can be employed
Major Products Formed
Oxidation: Forms carboxylic acids.
Reduction: Yields secondary alcohols.
Substitution: Produces various substituted ketones depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
10-Undecen-2-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the fragrance industry due to its pleasant odor and as a flavoring agent
Wirkmechanismus
The mechanism of action of 10-Undecen-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various adducts, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
10-Undecen-2-one can be compared with other similar compounds, such as:
10-Undecen-1-ol: An alcohol with a similar structure but different functional group.
10-Undecenal: An aldehyde with a similar carbon chain length.
2-Undecanone: A ketone with a similar structure but different position of the double bond.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
36219-73-5 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
undec-10-en-2-one |
InChI |
InChI=1S/C11H20O/c1-3-4-5-6-7-8-9-10-11(2)12/h3H,1,4-10H2,2H3 |
InChI-Schlüssel |
FJHNSGVMPSITEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCCCCC=C |
Siedepunkt |
254.00 to 255.00 °C. @ 760.00 mm Hg |
Dichte |
0.843-0.847 |
Physikalische Beschreibung |
Colourless to pale yellow liquid; Citrus, fatty aroma |
Löslichkeit |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


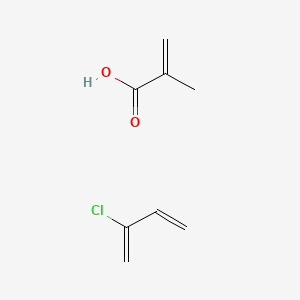
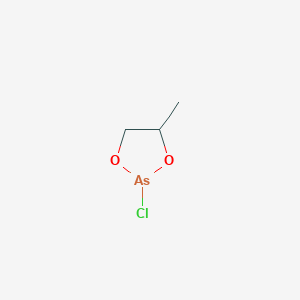
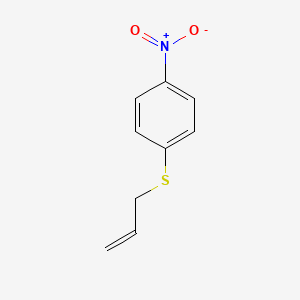
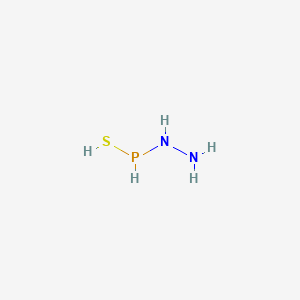

![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)


